molecular formula C12H16 B1618554 6-Ethyltetraline CAS No. 22531-20-0

6-Ethyltetraline

Cat. No.: B1618554
CAS No.: 22531-20-0
M. Wt: 160.25 g/mol
InChI Key: DLHGUEXPTGUBGR-UHFFFAOYSA-N
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Description

6-Ethyl-1,2,3,4-tetrahydronaphthalene is a derivative of naphthalene. It has the molecular formula C12H16 and a molecular weight of 160.2554 . It is also known by other names such as 6-Ethyltetralin and 1,2,3,4-tetrahydro-6-ethylnaphthalene .


Molecular Structure Analysis

The molecular structure of 6-Ethyl-1,2,3,4-tetrahydronaphthalene consists of a naphthalene core with an ethyl group attached to the 6th carbon atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Photoreactions and Radical Cyclization

  • 6-Ethyl-1,2,3,4-tetrahydronaphthalene derivatives are involved in photoreactions with amines. These reactions promote radical cyclization and ring expansion, demonstrating the compound's utility in complex organic syntheses (Hasegawa, 1997).

Tritium Labelling

  • The compound is used in tritium labelling, a critical process in radiochemical studies. Tritium gas reacts with 6-Ethyl-1,2,3,4-tetrahydronaphthalene derivatives to produce labelled compounds, useful in various biochemical and pharmacological researches (Jagt, Hollander, & Zanten, 1971).

Synthesis of Nematic Phases

  • It plays a role in synthesizing nematic phases in liquid crystals. This indicates its potential application in materials science, particularly in the field of display technologies (Gray & Lacey, 1983).

Platinum-Catalyzed Hydroarylation

  • In the field of catalysis, 6-Ethyl-1,2,3,4-tetrahydronaphthalene derivatives are used in platinum-catalyzed intramolecular hydroarylation. This method is efficient for synthesizing dihydronaphthalenes with various alkyl groups, demonstrating its versatility in organic synthesis (Mo & Lee, 2010).

Green Chemistry Synthesis

  • The compound is part of green chemistry synthesis methods. It's used in constructing multi-functionalized benzenes under environmentally friendly conditions, highlighting its role in sustainable chemical processes (Damera & Pagadala, 2023).

Mass Spectrometry

  • In mass spectrometry, derivatives of 6-Ethyl-1,2,3,4-tetrahydronaphthalene are studied for their fragmentation patterns. This research is vital in understanding the structural aspects of organic compounds (Gretler et al., 1978).

Organometallic Chemistry

  • It's used in organometallic chemistry, where compounds like [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6 are synthesized and studied for their reactivity. This has implications in catalyst development and material science (Lee et al., 1995).

Safety and Hazards

6-Ethyl-1,2,3,4-tetrahydronaphthalene is a skin and eye irritant . Exposure causes blue coloration of internal organs and central nervous system effects, e.g., hyperexcitability, tremors, lack of coordination, hunched back, and loss of weight . It is slowly metabolized and excreted via feces .

Properties

IUPAC Name

6-ethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHGUEXPTGUBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177046
Record name 6-Ethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22531-20-0
Record name 6-Ethyl-1,2,3,4-tetrahydronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022531200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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